N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a complex organic compound characterized by the presence of thiadiazole rings and sulfanyl groups
Preparation Methods
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of thiadiazole rings through cyclization reactions, followed by the introduction of sulfanyl groups via nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with cellular receptors to modulate signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-furamide
These compounds share structural similarities, such as the presence of thiadiazole rings and sulfanyl groups, but differ in their substituents and overall molecular structure. The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5OS5/c1-3-17-9-13-12-6(19-9)10-5(15)4-18-8-11-7(16-2)14-20-8/h3-4H2,1-2H3,(H,10,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWPNSCPZCCJSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC(=NS2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5OS5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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